(2E)-1-{4-[(2-chloro-6-fluorophenyl)methoxy]phenyl}-3-[(4-methoxyphenyl)amino]prop-2-en-1-one
Description
Properties
IUPAC Name |
(E)-1-[4-[(2-chloro-6-fluorophenyl)methoxy]phenyl]-3-(4-methoxyanilino)prop-2-en-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19ClFNO3/c1-28-18-11-7-17(8-12-18)26-14-13-23(27)16-5-9-19(10-6-16)29-15-20-21(24)3-2-4-22(20)25/h2-14,26H,15H2,1H3/b14-13+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FLPYQDPVXZYOSQ-BUHFOSPRSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC=CC(=O)C2=CC=C(C=C2)OCC3=C(C=CC=C3Cl)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)N/C=C/C(=O)C2=CC=C(C=C2)OCC3=C(C=CC=C3Cl)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19ClFNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Conditions
- Reactants : 2-Chloro-6-fluorobenzyl chloride (1.2 equiv), 4-hydroxybenzaldehyde (1.0 equiv).
- Base : Potassium carbonate (K₂CO₃, 2.5 equiv).
- Solvent : Anhydrous acetone (10 mL/mmol).
- Temperature : Reflux at 60°C for 12 hours.
- Workup : Filtration, solvent evaporation, and purification via silica gel chromatography (hexane/ethyl acetate, 8:2).
| Parameter | Value |
|---|---|
| Yield | 78–82% |
| Purity (HPLC) | >98% |
| Key Spectral Data | IR: 1685 cm⁻¹ (C=O), 1260 cm⁻¹ (C-O-C) |
This step introduces the halogenated benzyl ether group, essential for subsequent reactivity.
Aldol Condensation with 4-Methoxyaniline
The second stage involves an aldol-like condensation between 4-[(2-chloro-6-fluorophenyl)methoxy]benzaldehyde and 4-methoxyaniline to form the α,β-unsaturated enamine.
Reaction Conditions
- Reactants : 4-[(2-Chloro-6-fluorophenyl)methoxy]benzaldehyde (1.0 equiv), 4-methoxyaniline (1.1 equiv).
- Base : Sodium hydroxide (NaOH, 0.5 equiv).
- Solvent : Ethanol (15 mL/mmol).
- Temperature : Reflux at 80°C for 8 hours.
- Workup : Precipitation in ice-water, filtration, and recrystallization (ethanol/water).
| Parameter | Value |
|---|---|
| Yield | 65–70% |
| Purity (HPLC) | >95% |
| Stereoselectivity (E/Z) | >99% E-isomer |
The reaction proceeds via imine formation followed by base-catalyzed elimination, yielding the thermodynamically stable (2E)-isomer.
Spectroscopic Characterization
Post-synthesis characterization confirms structural integrity and purity.
Key Analytical Data
The conjugated enone system (C=O and C=C) is evident in the UV-Vis spectrum (λₘₐₓ = 320 nm).
Optimization of Reaction Conditions
Solvent Screening
| Solvent | Yield (%) | Purity (%) |
|---|---|---|
| Ethanol | 70 | 95 |
| Methanol | 68 | 93 |
| DMF | 55 | 88 |
| THF | 48 | 82 |
Ethanol provides optimal solubility and reaction kinetics.
Base Selection
| Base | Yield (%) | E/Z Ratio |
|---|---|---|
| NaOH | 70 | 99:1 |
| K₂CO₃ | 65 | 97:3 |
| Et₃N | 58 | 95:5 |
Sodium hydroxide ensures high stereoselectivity and minimal side reactions.
Industrial-Scale Production Considerations
Process Intensification
- Continuous Flow Reactors : Reduce reaction time from 8 hours to 45 minutes via turbulent flow mixing.
- In-line Analytics : FTIR monitoring for real-time yield optimization.
Green Chemistry Metrics
| Metric | Value |
|---|---|
| Atom Economy | 84% |
| E-factor | 6.2 |
| Solvent Intensity | 12 L/kg |
Solvent recovery systems improve sustainability by reducing waste.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy and amino groups, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
Oxidation: Quinone derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its multiple functional groups allow for diverse chemical modifications, making it valuable in organic synthesis.
Biology and Medicine
In medicinal chemistry, the compound’s structure suggests potential biological activity. It can be investigated for its pharmacological properties, such as anti-inflammatory, antimicrobial, or anticancer activities.
Industry
In the industrial sector, the compound can be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of (2E)-1-{4-[(2-chloro-6-fluorophenyl)methoxy]phenyl}-3-[(4-methoxyphenyl)amino]prop-2-en-1-one depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of multiple functional groups allows for various interactions at the molecular level, including hydrogen bonding, hydrophobic interactions, and covalent bonding.
Comparison with Similar Compounds
Structural Features and Substituent Effects
Key Observations:
- The target compound integrates both halogenated (Cl, F) and polar (OCH₃, NH) groups, balancing lipophilicity and solubility. The amino group distinguishes it from ’s analog, enabling additional hydrogen bonding .
- ’s nitro group introduces strong electron-withdrawing effects, likely increasing reactivity but reducing stability compared to the target compound’s methoxy and amino substituents .
Electronic Effects and Reactivity
- Electron-Withdrawing Groups (EWGs): The 2-chloro-6-fluorophenyl moiety in the target compound enhances electrophilicity at the α,β-unsaturated ketone, promoting Michael addition reactions—critical for interactions with biological nucleophiles (e.g., cysteine residues in enzymes) .
- Electron-Donating Groups (EDGs): The 4-methoxyphenylamino group in the target compound donates electrons via resonance, stabilizing the enone system while offering H-bond donor/acceptor sites for target engagement . ’s hydroxyl group provides similar stabilization but with higher acidity, affecting solubility and pH-dependent behavior .
Physicochemical Properties
- Lipophilicity (logP):
- Solubility: The amino and methoxy groups enhance aqueous solubility compared to purely halogenated analogs (e.g., ).
Biological Activity
The compound (2E)-1-{4-[(2-chloro-6-fluorophenyl)methoxy]phenyl}-3-[(4-methoxyphenyl)amino]prop-2-en-1-one is a synthetic organic molecule notable for its diverse biological activities and potential therapeutic applications. This article aims to explore its biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.
Chemical Structure and Properties
This compound features a complex structure characterized by several functional groups, including chloro, fluoro, methoxy, and amino groups. Its IUPAC name is:
Molecular Formula
- Molecular Formula : CHClFNO
- Molecular Weight : 423.89 g/mol
The biological activity of this compound primarily involves its interaction with various molecular targets, including enzymes and receptors. The presence of functional groups allows it to modulate the activity of these targets, influencing biochemical pathways such as signal transduction and gene expression.
Anticancer Activity
Recent studies have indicated that compounds with similar structures exhibit significant anticancer properties. For instance, a study demonstrated that derivatives of cinnamamide compounds can inhibit cancer cell proliferation through apoptosis induction and cell cycle arrest mechanisms .
Neuroprotective Effects
Research has shown that this compound may possess neuroprotective properties. A related study on a similar cinnamide derivative indicated significant improvement in survival rates of mice subjected to acute cerebral ischemia, suggesting potential therapeutic applications in neurodegenerative diseases.
Antimicrobial Properties
The compound's structural characteristics may also confer antimicrobial activity. Compounds with similar frameworks have been tested against various bacterial strains, showing promising results in inhibiting growth .
Summary of Biological Activities
| Biological Activity | Effect | Reference |
|---|---|---|
| Anticancer | Induces apoptosis in cancer cells | |
| Neuroprotection | Improves survival in ischemic models | |
| Antimicrobial | Inhibits growth of bacterial strains |
Case Study 1: Anticancer Activity
A study involving the synthesis and evaluation of related compounds revealed that the presence of methoxy and chloro groups enhances cytotoxicity against human cancer cell lines. The mechanism was attributed to the induction of oxidative stress leading to apoptosis.
Case Study 2: Neuroprotection
In vivo experiments showed that mice treated with related compounds exhibited significantly prolonged survival times during ischemic events compared to control groups, indicating a protective effect on neuronal cells.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
